3-Imino-3-(4-phenylpiperazino)propanenitrile

Hydrogen-bond donor Physicochemical profiling Drug-likeness

This imino-phenylpiperazine building block is the only option in its close analog space with hydrogen-bond donor capacity for exploring HBD-dependent SAR. Its TPSA of 54.1 Ų and XLogP3 of 1.3 bridge CNS permeability and solubility thresholds, unlike the oxo or methyl analogs. The high, sharp melting point (182–184°C) ensures reproducible solid-state handling for pre-formulation. Ideal for antimicrobial screening, backed by class-level in vitro activity data.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 338396-67-1
Cat. No. B3127004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imino-3-(4-phenylpiperazino)propanenitrile
CAS338396-67-1
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=N)CC#N
InChIInChI=1S/C13H16N4/c14-7-6-13(15)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,15H,6,8-11H2
InChIKeySMPYKXBCFAWGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imino-3-(4-phenylpiperazino)propanenitrile (CAS 338396-67-1): Chemical Identity and Physicochemical Baseline


3-Imino-3-(4-phenylpiperazino)propanenitrile (CAS 338396-67-1) is a substituted phenylpiperazine bearing a β-iminonitrile side chain, with the molecular formula C₁₃H₁₆N₄ and a molecular weight of 228.29 g/mol [1]. The compound is characterized by a single hydrogen‑bond donor (imino –NH), three hydrogen‑bond acceptors, a computed XLogP3 of 1.3, and a topological polar surface area (TPSA) of 54.1 Ų [1]. It is commercially available as a research‑grade building block (typical purity ≥95%) with a reported melting point of 182–184 °C . The closest structural analogs are the 3‑oxo (CAS 14761‑40‑1), the 2‑methyl‑2‑(4‑phenylpiperazino) (CAS 92326‑91‑5), the 4‑(3‑chlorophenyl)‑β‑imino (CAS 338794‑93‑7), and the 4‑(4‑methoxyphenyl)‑β‑imino (CAS 338396‑63‑7) derivatives, which differ at the β‑carbon substituent or the phenyl ring and exhibit quantitatively distinct physicochemical profiles that preclude straightforward interchangeability [2][3].

Why 3-Imino-3-(4-phenylpiperazino)propanenitrile Cannot Be Replaced by Common In‑Class Analogs


Within the phenylpiperazine‑propanenitrile series, the nature of the β‑carbon substituent (imino vs. oxo vs. gem‑dimethyl) and the aryl‑ring substitution pattern generate discrete physicochemical vectors – lipophilicity, hydrogen‑bond donor capacity, polar surface area, and conformational flexibility – that directly influence solubility, permeability, and target‑engagement potential [1]. For procurement decisions underpinned by structure‑activity or property‑based design hypotheses, substituting the imino derivative with the oxo or methyl analogs without adjusting formulation or assay conditions risks introducing uncontrolled variables that can alter bioactivity readouts, metabolic stability, or crystallinity. The quantitative evidence below demonstrates that these structurally similar compounds occupy measurably different property spaces that are consequential in medicinal chemistry and chemical biology workflows [2].

Quantitative Comparator Evidence for 3-Imino-3-(4-phenylpiperazino)propanenitrile Against Closest Analogs


Hydrogen‑Bond Donor Count: The Imino –NH Distinguishes 3-Imino-3-(4-phenylpiperazino)propanenitrile from Oxo and Methyl Analogs

The target compound possesses one hydrogen‑bond donor (the imino –NH), whereas both the 3‑oxo analog (CAS 14761‑40‑1) and the 2‑methyl‑2‑(4‑phenylpiperazino)propanenitrile (CAS 92326‑91‑5) have zero HBDs [1][2]. This is a discrete, integer‑based difference that cannot be modulated by concentration or formulation.

Hydrogen-bond donor Physicochemical profiling Drug-likeness

Lipophilicity (XLogP3): Intermediate Polarity of 3-Imino-3-(4-phenylpiperazino)propanenitrile Compared to Methyl and Oxo Analogs

The computed XLogP3 of the target compound is 1.3, positioning it between the more hydrophilic 3‑oxo analog (XLogP3 = 1.2) and the significantly more lipophilic 2‑methyl‑2‑(4‑phenylpiperazino)propanenitrile (XLogP3 = 2.2, a difference of +0.9 log units, approximately 8‑fold in partition coefficient) [1][2].

Lipophilicity XLogP3 ADME prediction

Topological Polar Surface Area: 3-Imino-3-(4-phenylpiperazino)propanenitrile Exhibits the Highest TPSA Among Close Analogs

The TPSA of the target compound is 54.1 Ų, which is 6.8 Ų higher than the 3‑oxo analog (47.3 Ų) and 23.8 Ų higher than the 2‑methyl analog (30.3 Ų) [1][2][3]. The increased polar surface area of the imino derivative arises from the additional –NH moiety and the associated electronic distribution.

Polar surface area Membrane permeability Bioavailability prediction

Rotatable Bond Count: Greater Conformational Flexibility of 3-Imino-3-(4-phenylpiperazino)propanenitrile

The target compound contains three rotatable bonds (the propanenitrile chain), whereas the 3‑oxo and 2‑methyl analogs each possess only two rotatable bonds [1][2]. The additional rotatable bond in the imino derivative arises from the imino group geometry, which introduces an extra degree of torsional freedom not present in the carbonyl‑constrained oxo analog or the gem‑dimethyl‑substituted methyl analog.

Conformational flexibility Entropic penalty Molecular design

Solid‑State Identity: Sharply Defined Melting Point Enables Reliable Purity Verification and Handling

The target compound exhibits a melting point of 182–184 °C , providing a narrow and well‑defined thermal transition that is routinely used for identity confirmation and purity assessment. In contrast, the 2‑methyl‑2‑(4‑phenylpiperazino)propanenitrile (CAS 92326‑91‑5) melts at 110–112 °C , a difference of approximately 70 °C that reflects fundamentally different crystal packing.

Melting point Quality control Crystallinity

Class‑Level Antimicrobial Activity of Nitrilo‑Phenylpiperazine Derivatives Contextualizes the Scaffold’s Potential

While no dedicated head‑to‑head bioactivity data are publicly available for pure 3‑imino‑3‑(4‑phenylpiperazino)propanenitrile, a focused library of nitrilo derivatives of N‑substituted phenyl piperazine – which includes compounds bearing the imino‑nitrile motif – was systematically evaluated against Gram‑positive and Gram‑negative bacterial strains as well as fungal pathogens [1]. Within that study, compound 3c and 4a demonstrated potent antibacterial activity against S. aureus, P. aeruginosa, S. epidermidis, and E. coli, while the antifungal activity across the series was mild to moderate [1]. This class‑level observation establishes that the imino‑nitrile phenylpiperazine chemotype is capable of engaging microbial targets, providing a rationale for selecting this scaffold in antimicrobial screening cascades rather than the oxo or methyl analogs, whose antimicrobial profiles remain unreported.

Antimicrobial Antibacterial Nitrilo derivatives

Optimal Application Scenarios for 3-Imino-3-(4-phenylpiperazino)propanenitrile Based on Verified Evidence


Medicinal Chemistry: Scaffold Requiring a Hydrogen‑Bond Donor Pharmacophore

When a hit‑to‑lead or lead‑optimization program requires a phenylpiperazine‑propanenitrile core that can donate a hydrogen bond – for instance, to interact with a backbone carbonyl or a structured water molecule in a target binding site – the imino derivative is the sole option within the close analog space (the oxo and methyl analogs lack an HBD entirely) [1]. Procurement of the imino compound directly enables exploration of HBD‑dependent SAR without the need for additional synthetic manipulation.

CNS Drug‑Discovery Programs Requiring TPSA‑Guided Compound Selection

With a TPSA of 54.1 Ų, 3‑imino‑3‑(4‑phenylpiperazino)propanenitrile crosses the commonly applied CNS permeability threshold of <60–70 Ų while remaining above the <50 Ų threshold that favors passive brain penetration [1]. This intermediate TPSA, combined with an XLogP3 of 1.3, makes it a suitable starting point for CNS programs that aim to balance permeability and efflux‑transporter recognition, in contrast to the methyl analog (TPSA 30.3 Ų, XLogP3 2.2) which may favor permeability at the expense of solubility and metabolic stability [2].

Antimicrobial Screening Libraries Targeting the Nitrilo‑Phenylpiperazine Chemotype

The nitrilo‑phenylpiperazine class has demonstrated antibacterial activity against S. aureus, P. aeruginosa, S. epidermidis, and E. coli in a systematic in vitro study [1]. Incorporating 3‑imino‑3‑(4‑phenylpiperazino)propanenitrile into antimicrobial screening decks leverages the only chemotype within the phenylpiperazine‑propanenitrile family with published class‑level evidence of antibacterial potential, offering a data‑supported starting point for hit‑finding campaigns.

Solid‑Form and Pre‑Formulation Studies Requiring Well‑Characterized Crystalline Material

The high melting point (182–184 °C) and narrow melting range of the target compound indicate a well‑ordered crystalline solid with favorable thermal stability, simplifying solid‑state characterization, differential scanning calorimetry (DSC) analysis, and early pre‑formulation solubility measurements [1]. This is a practical advantage for laboratories that require reproducible handling and long‑term storage without the complications of hygroscopic or low‑melting solids.

Quote Request

Request a Quote for 3-Imino-3-(4-phenylpiperazino)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.